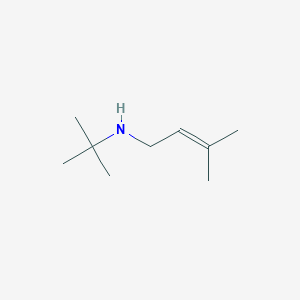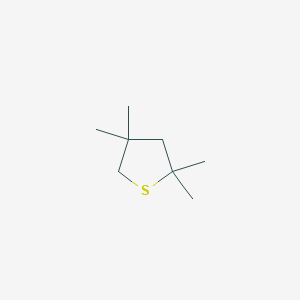
2,2,4,4-Tetramethylthiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethylthiolane is a sulfur-containing organic compound characterized by its unique structure, which includes a thiolane ring substituted with four methyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylthiolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutyryl chloride with thiol-containing compounds in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like benzene, followed by purification steps including distillation under reduced pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4-Tetramethylthiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiolane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolane.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
2,2,4,4-Tetramethylthiolane has several applications in scientific research:
Chemistry: Used as a model compound in studies of sulfur-containing heterocycles and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of high-performance materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylthiolane involves its interaction with molecular targets through its sulfur atom and methyl groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated by its ability to form stable complexes with proteins and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
2,2,4,4-Tetramethylpentane: A hydrocarbon with a similar methyl-substituted structure but lacking the sulfur atom.
2,2,4,4-Tetramethyloctane: Another hydrocarbon with a longer carbon chain and similar methyl substitution.
Thiobinupharidine: A sulfur-containing alkaloid with a similar thiolane ring structure.
Uniqueness: 2,2,4,4-Tetramethylthiolane is unique due to its combination of a thiolane ring and four methyl groups, which confer distinct chemical properties and reactivity. Its sulfur atom allows for specific interactions and reactions not possible with purely hydrocarbon analogs, making it valuable in both research and industrial applications.
Properties
CAS No. |
57535-92-9 |
|---|---|
Molecular Formula |
C8H16S |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
2,2,4,4-tetramethylthiolane |
InChI |
InChI=1S/C8H16S/c1-7(2)5-8(3,4)9-6-7/h5-6H2,1-4H3 |
InChI Key |
HABLAGWWOWOBPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(SC1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


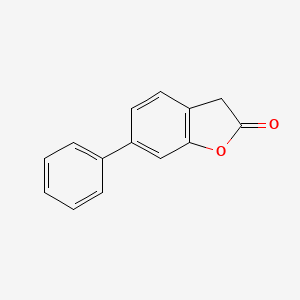
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
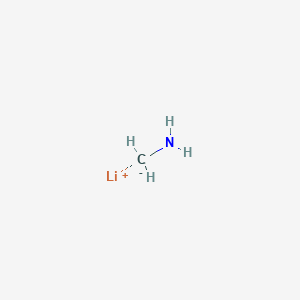
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
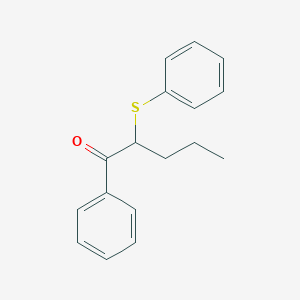
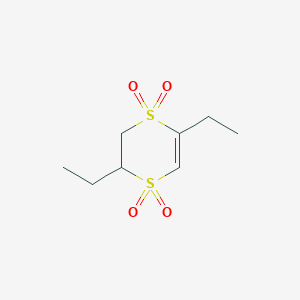


![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
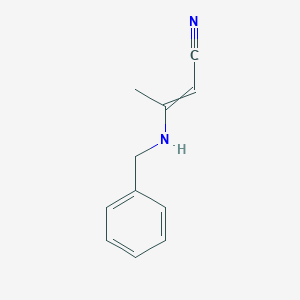
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
